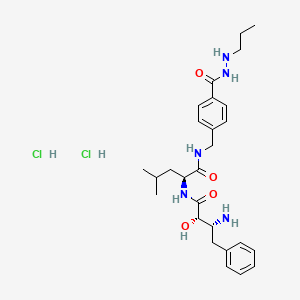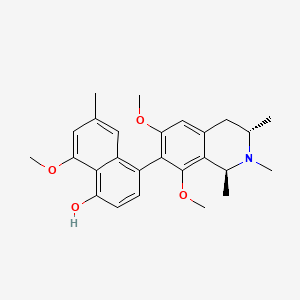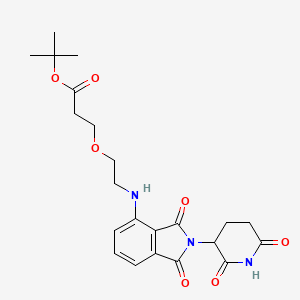
Thalidomide-4-NH-PEG1-COO(t-Bu)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-4-NH-PEG1-COO(t-Bu) is a modified form of Thalidomide, a well-known drug with immunomodulatory properties. This compound is specifically designed for use in the synthesis of PROTAC (PROteolysis TArgeting Chimeras) molecules. It acts as a Cereblon ligand, recruiting the CRBN protein, which is crucial for the degradation of target proteins .
準備方法
Synthetic Routes and Reaction Conditions
Thalidomide-4-NH-PEG1-COO(t-Bu) is synthesized by modifying Thalidomide with a t-Bu (tert-butyl) protecting group. The t-Bu group is attached to the carboxyl end of the molecule, which can be removed under acidic conditions to participate in further reactions . The synthetic route involves the following steps:
Activation of Thalidomide: Thalidomide is first activated by reacting with a suitable reagent to introduce a reactive group.
PEGylation: The activated Thalidomide is then reacted with PEG (Polyethylene Glycol) to introduce the PEG1 moiety.
Protection: The carboxyl end of the PEGylated Thalidomide is protected with a t-Bu group.
Industrial Production Methods
Industrial production of Thalidomide-4-NH-PEG1-COO(t-Bu) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
Thalidomide-4-NH-PEG1-COO(t-Bu) undergoes several types of chemical reactions:
Substitution Reactions: The t-Bu protecting group can be removed under acidic conditions, allowing the compound to participate in substitution reactions.
Coupling Reactions: The compound can be coupled with other molecules to form PROTACs.
Common Reagents and Conditions
Acidic Conditions: Used to remove the t-Bu protecting group.
Coupling Reagents: Such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) for coupling reactions.
Major Products Formed
The major products formed from these reactions are PROTAC molecules, which are used for targeted protein degradation .
科学的研究の応用
Thalidomide-4-NH-PEG1-COO(t-Bu) has several scientific research applications:
Chemistry: Used in the synthesis of PROTAC molecules for targeted protein degradation.
Biology: Helps in studying the role of specific proteins by selectively degrading them.
Medicine: Potential therapeutic applications in treating diseases by targeting and degrading disease-causing proteins.
Industry: Used in the development of new drugs and therapeutic agents
作用機序
Thalidomide-4-NH-PEG1-COO(t-Bu) exerts its effects by acting as a Cereblon ligand. It recruits the CRBN protein, which is part of the E3 ubiquitin ligase complex. This complex tags target proteins with ubiquitin, marking them for degradation by the proteasome. The t-Bu protecting group can be removed under acidic conditions, allowing the compound to participate in the synthesis of PROTAC molecules .
類似化合物との比較
Similar Compounds
Thalidomide: The parent compound with immunomodulatory properties.
Lenalidomide: A derivative of Thalidomide with enhanced immunomodulatory effects.
Pomalidomide: Another derivative with potent anti-inflammatory and anti-cancer properties.
Uniqueness
Thalidomide-4-NH-PEG1-COO(t-Bu) is unique due to its specific design for use in PROTAC synthesis. The presence of the t-Bu protecting group allows for controlled reactions, making it a valuable intermediate in the development of targeted protein degradation therapies .
特性
分子式 |
C22H27N3O7 |
|---|---|
分子量 |
445.5 g/mol |
IUPAC名 |
tert-butyl 3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoate |
InChI |
InChI=1S/C22H27N3O7/c1-22(2,3)32-17(27)9-11-31-12-10-23-14-6-4-5-13-18(14)21(30)25(20(13)29)15-7-8-16(26)24-19(15)28/h4-6,15,23H,7-12H2,1-3H3,(H,24,26,28) |
InChIキー |
JMVLZNLHMGGPSO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


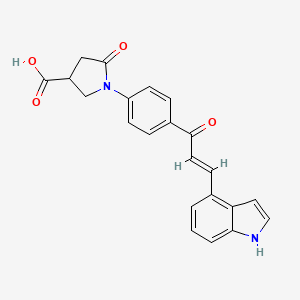
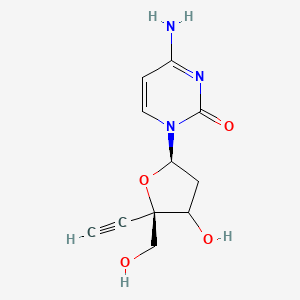
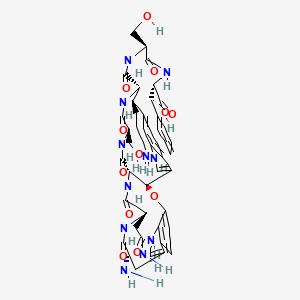
![disodium;5-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12373911.png)
![[6-Chloro-5-(difluoromethoxy)pyridin-2-yl]-(3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl)methanone](/img/structure/B12373915.png)
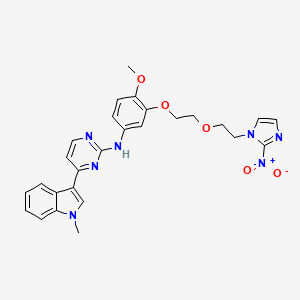
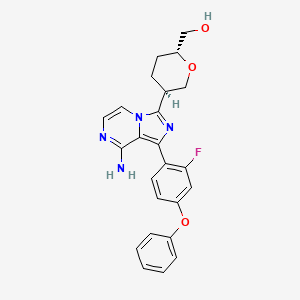
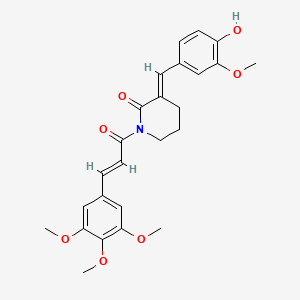
![5-chloro-2-N-[(1R)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine](/img/structure/B12373945.png)
![methyl (2S)-2-[[(2S)-2-[[3,5-bis(trifluoromethyl)phenyl]carbamoylamino]-3-methylbutanoyl]amino]-3-(1-methylimidazol-4-yl)propanoate](/img/structure/B12373946.png)


